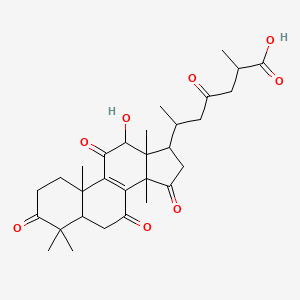

Deacetyl ganoderic acid F

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ce champignon est utilisé en médecine traditionnelle depuis des siècles, en particulier en Asie de l'Est, pour ses bienfaits supposés pour la santé, notamment le traitement des vertiges et de l'insomnie . L'acide ganoderique F désacétylé a attiré l'attention pour ses propriétés thérapeutiques potentielles, en particulier ses effets anti-inflammatoires .

Mécanisme D'action

Target of Action

Deacetyl ganoderic acid F, a triterpenoid isolated from Ganoderma lucidum, primarily targets microglia and astrocytes . These cells play a crucial role in neuronal inflammation, which is widely reported to be responsible for neurodegenerative disease .

Mode of Action

This compound interacts with its targets, the microglia and astrocytes, by suppressing their activation . This results in the inhibition of lipopolysaccharide (LPS)-induced inflammation both in vitro and in vivo .

Biochemical Pathways

This compound affects the NF-κB pathway . It inhibits LPS-induced activation of this pathway, as evidenced by decreased phosphorylation of IKK and IκB and the nuclear translocation of P65 . This pathway is crucial in the regulation of immune response to infection.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of NO production and iNOS expression . It also affects the secretion and mRNA levels of relative inflammatory cytokines . In vivo, this compound treatment effectively inhibited NO production in zebrafish embryos .

Action Environment

It is known that the compound exhibits its effects both in vitro and in vivo , suggesting that it is effective in different environments.

Analyse Biochimique

Biochemical Properties

Deacetyl ganoderic acid F plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activation of the NF-κB pathway, as evidenced by decreased phosphorylation of IKK and IκB .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, in murine microglial cell line BV-2 cells, this compound treatment inhibited LPS-triggered NO production and iNOS expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits LPS-induced activation of the NF-κB pathway, as evidenced by decreased phosphorylation of IKK and IκB and the nuclear translocation of P65 .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In vivo, this compound treatment effectively inhibited NO production in zebrafish embryos

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation de l'acide ganoderique F désacétylé implique généralement l'extraction et la purification à partir de Ganoderma lucidum. Le processus comprend :

Extraction : Les corps fructifères secs de Ganoderma lucidum sont broyés en une poudre fine et soumis à une extraction par solvant à l'aide d'éthanol ou de méthanol.

Purification : L'extrait brut est ensuite soumis à des techniques chromatographiques telles que la chromatographie liquide haute performance (HPLC) pour isoler l'acide ganoderique F désacétylé.

Méthodes de production industrielle : La production industrielle de l'acide ganoderique F désacétylé suit des processus d'extraction et de purification similaires, mais à plus grande échelle. L'utilisation de techniques chromatographiques avancées garantit la pureté et le rendement du composé.

Analyse Des Réactions Chimiques

Types de réactions : L'acide ganoderique F désacétylé subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, souvent à l'aide d'agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs tels que des halogènes ou des nucléophiles.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, peroxyde d'hydrogène.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Halogènes, nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner différents dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé.

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé de référence dans les études analytiques et pour la synthèse de triterpénoïdes apparentés.

Biologie : Étudié pour ses effets sur les processus cellulaires, notamment ses activités anti-inflammatoire et antioxydante.

Industrie : Utilisé dans le développement de compléments alimentaires et d'aliments fonctionnels en raison de ses propriétés bénéfiques pour la santé.

5. Mécanisme d'action

Le mécanisme d'action de l'acide ganoderique F désacétylé implique son interaction avec diverses cibles moléculaires et voies :

Effets anti-inflammatoires : Il inhibe l'activation de la voie NF-κB, réduisant la production de cytokines pro-inflammatoires telles que le facteur de nécrose tumorale alpha et l'interleukine-6.

Effets neuroprotecteurs : En supprimant l'activation des microglies et des astrocytes, il réduit l'inflammation neuronale et protège contre les maladies neurodégénératives.

Applications De Recherche Scientifique

Chemistry: Used as a reference compound in analytical studies and for the synthesis of related triterpenoids.

Biology: Investigated for its effects on cellular processes, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of dietary supplements and functional foods due to its health-promoting properties.

Comparaison Avec Des Composés Similaires

L'acide ganoderique F désacétylé fait partie d'un groupe plus large de triterpénoïdes présents dans Ganoderma lucidum. Des composés similaires comprennent :

- Acide ganoderique A

- Acide ganoderique B

- Acide ganoderique C

Unicité : L'acide ganoderique F désacétylé est unique en raison de ses propriétés anti-inflammatoires et neuroprotectrices spécifiques, qui sont plus prononcées par rapport aux autres acides ganoderiques. Sa capacité à inhiber la voie NF-κB et à réduire la production de cytokines pro-inflammatoires le distingue des autres composés similaires .

Propriétés

IUPAC Name |

6-(12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19,25,36H,8-13H2,1-7H3,(H,37,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXGGTWKTCLFDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.